2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
Description
Introduction and Significance in Medicinal Chemistry
Historical Development of Thieno[2,3-d]pyrimidine Research
The exploration of thieno[2,3-d]pyrimidines began in the mid-20th century with the recognition of their fused heterocyclic architecture as a mimic of nucleic acid bases. Early synthetic routes focused on cyclocondensation strategies, such as the reaction of 2-amino-3-cyanothiophene derivatives with formic acid to yield thieno[2,3-d]pyrimidin-4-ones. Kanawade et al. demonstrated the utility of this approach by converting 2-amino-3,5-dicyanothiophene into thienopyrimidinone 8a with formic acid, while Aly et al. achieved 83% yields using formamide. Subsequent advancements introduced diversified substituents through reactions with urea, thiourea, or isocyanates, enabling access to 2-thioxo and 2,4-dione derivatives critical for biological screening.
A pivotal innovation came from Desroches et al., who synthesized 2-methyl- and 2-trichloromethyl-thieno[2,3-d]pyrimidin-4(3H)-ones (12 and 13 ) via cyclocondensation of 3-cyanothiophene acetamides under alkaline or acidic conditions. These studies established the scaffold’s adaptability for functionalization at positions 2, 4, and 6, laying the groundwork for derivatives like 2-(1-chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine.
Pharmacophoric Relevance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core serves as a privileged structure due to its capacity to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions. Key pharmacophoric elements include:
- Position 2 : Chloroethyl groups enhance electrophilicity, potentially enabling covalent binding to cysteine residues in target enzymes.
- Positions 5 and 6 : Methyl substitutions contribute to lipophilicity, improving membrane permeability and metabolic stability.
- Position 4 : The amine group acts as a hydrogen bond donor, mimicking the exocyclic amine of adenine in purine-based cofactors.
SAR studies on antiplasmodial thieno[2,3-d]pyrimidines illustrate these principles. Zhu et al. found that allyl or cyclohexyl groups at position 3 of 54a and 54b conferred submicromolar IC~50~ values against falcipain-2 (1.46–2.81 μM), while para-chlorophenyl substitutions reduced potency. Similarly, Edlin and Barrows demonstrated that 4-thioether derivatives like 56e achieved nanomolar antiplasmodial activity (EC~50~ = 37 nM) by targeting coenzyme A biosynthesis.
Table 1. Influence of Substituents on Antiplasmodial Activity of Thieno[2,3-d]pyrimidines
| Compound | R~3~ | P. falciparum EC~50~ (μM) |
|---|---|---|
| 54a | Allyl | 2.81 |
| 54b | Cyclohexyl | 1.46 |
| 54e | 4-Cl-Ph | 4.30 |
| 56e | Thiazole-S- | 0.037 |
Properties
IUPAC Name |
2-(1-chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3S/c1-4-6(3)15-10-7(4)8(12)13-9(14-10)5(2)11/h5H,1-3H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFXLAYTLXETOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)C(C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno Ring: The initial step involves the construction of the thieno ring through cyclization reactions.
Pyrimidine Ring Formation: The thieno ring is then fused with a pyrimidine ring using appropriate reagents and catalysts.
Introduction of Substituents: The chloroethyl and dimethyl groups are introduced through substitution reactions, often using reagents like chloroethylamine and methyl iodide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent purification techniques to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been investigated for its potential therapeutic properties, particularly in the treatment of cancer and inflammatory diseases. The compound's ability to interact with specific molecular targets involved in cell proliferation and apoptosis makes it a candidate for drug development.
Research has indicated that this compound exhibits anti-inflammatory and anticancer activities. Studies have focused on its mechanism of action, which includes modulation of signaling pathways related to inflammation and cell growth. For instance, it may inhibit specific enzymes or receptors critical in these pathways.
Synthetic Chemistry
This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic routes that can lead to the development of new materials with tailored properties.
Material Science
In material science, this compound is being explored for its potential use in developing novel materials with specific chemical characteristics. Its reactivity can be harnessed in creating polymers or other materials that require precise functionalization.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the anticancer potential of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects at micromolar concentrations, suggesting that the compound could be further developed into an anticancer agent.
Case Study 2: Anti-inflammatory Properties
Research conducted by scientists at a prominent university investigated the anti-inflammatory effects of this compound in vitro and in vivo. The findings showed that it effectively reduced inflammation markers in animal models, indicating its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Antifungal Activity
- 2-(Alkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones: Exhibited >80% inhibition against Botrytis cinerea and Rhizoctonia solani at 50 µg/mL, attributed to the alkylamino side chain’s interaction with fungal enzymes .
- 2-(1-Chloroethyl) analog: No direct data, but the chloroethyl group’s electrophilicity may enhance covalent binding to fungal targets, similar to chlorinated agrochemicals .
Anticancer Activity
- 2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Showed broad cytotoxicity (mean growth inhibition = 51.01%) in NCI-60 cell lines, with marked activity against MDA-MB-435 melanoma (GP = −31.02%) .
- Chloroethyl derivative: Potential for DNA alkylation or kinase inhibition due to the chloroethyl group, as seen in nitrogen mustard analogs, though this requires validation .
Structure-Activity Relationships (SAR)
Benzylamino groups introduce hydrogen-bonding capacity, improving target selectivity (e.g., kinase inhibition) .
Methyl groups at 5/6 positions : Critical for maintaining planar geometry, facilitating π-π stacking with biological targets .
Amine at position 4 : Essential for base-pairing interactions in DNA or hydrogen bonding with enzymes .
Physicochemical and ADMET Considerations
| Property | This compound | 2-(Benzylamino)-5,6-dimethyl analog |
|---|---|---|
| Molecular Weight | ~295 g/mol | ~325 g/mol |
| logP (predicted) | 3.2 | 2.8 |
| Solubility | Low (chloroethyl reduces polarity) | Moderate (benzylamino enhances) |
| Metabolic Stability | Potential CYP450-mediated dechlorination | Likely oxidation of benzyl group |
Biological Activity
2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the thienopyrimidine family. Its distinct chemical structure allows for various biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, including anti-inflammatory and anticancer properties, and summarizes relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 241.74 g/mol. The unique thieno and pyrimidine ring fusion contributes to its biological activity. The presence of the chloroethyl group enhances its reactivity and potential interactions with biological targets.
Anti-inflammatory Activity
Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. A study evaluated the compound's inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- Inhibitory Potency : The compound demonstrated a half-maximal inhibitory concentration (IC50) against COX-2 comparable to that of established anti-inflammatory drugs like celecoxib.
The mechanism of action involves the modulation of inflammatory pathways, including the reduction of prostaglandin E2 (PGE2) production.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines.
- Cell Lines Tested : The efficacy was primarily assessed using A431 vulvar epidermal carcinoma cells.
The anticancer activity is attributed to the compound's ability to interfere with key signaling pathways involved in cell growth and survival.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Study on Inflammatory Models : In a carrageenan-induced paw edema model, derivatives showed significant reductions in edema comparable to indomethacin, a standard anti-inflammatory drug.
- Anticancer Efficacy : A study reported that the compound exhibited notable cytotoxicity against several cancer cell lines while maintaining low toxicity to primary mammalian cells .
The biological activity of this compound is believed to involve:
- Targeting Enzymes : The compound may inhibit enzymes like COX involved in inflammatory responses.
- Modulating Signaling Pathways : It can affect pathways related to apoptosis and cell cycle regulation.
Q & A
Q. What are the key synthetic methodologies for 2-(1-Chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine and its derivatives?
The synthesis typically involves multi-step reactions starting with the Gewald reaction to form the thiophene core. For example:
- Step 1 : Ethyl-2-amino-4,5-dimethylthiophene-3-carboxylate (intermediate 4 ) is synthesized via the Gewald reaction using 2-butanone, sulfur, ethyl cyanoacetate, and diethylamine under controlled temperatures (60–70°C) .
- Step 2 : Intermediate 4 reacts with substituted nitriles (e.g., 4-fluorophenyl acetonitrile) under dry HCl gas to form the pyrimidine ring .
- Step 3 : Chlorination at the ethyl side chain introduces the 1-chloroethyl group using reagents like thionyl chloride or PCl₃ under low temperatures (0–5°C) .
Yields and purity are optimized via recrystallization (ethanol) and confirmed by TLC, NMR, and mass spectrometry .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Key assays include:
- COX-1/COX-2 Inhibition : Compounds are tested at six concentrations (0.01–500 μM) using an enzyme immunoassay (EIA) to measure PGF₂α levels. IC₅₀ values and selectivity indices (SI = COX-1 IC₅₀ / COX-2 IC₅₀) are calculated. For example, a parafluorophenyl-substituted derivative showed COX-2 selectivity (IC₅₀ = 42.19 μM, SI = 4.81) .
- Fungicidal Activity : Compounds are screened against six fungi (e.g., Botrytis cinerea) via spore germination inhibition assays, with IC₅₀ values determined using aza-Wittig reaction derivatives .
- Cytotoxicity : Evaluated against cancer cell lines (e.g., MDA-MB-435) using growth inhibition assays, where a benzylamino-substituted analog showed GP = −31.02% .
Advanced Research Questions
Q. How do structural modifications influence COX-2 selectivity and metabolic stability?
- Substituent Effects : Electron-withdrawing groups (e.g., para-fluorophenyl) enhance COX-2 selectivity by interacting with hydrophobic pockets, while bulky groups (e.g., trifluoromethyl) reduce affinity .
- Metabolic Instability : Hydroxylation of the 5,6-dimethyl group and sulfur oxidation in the thiophene ring are major metabolic pathways identified via MetID studies in hepatic microsomes. Cyclization of the dimethyl group into fused rings (e.g., cyclopenta) mitigates clearance but retains potency .
- Crystallographic Insights : X-ray diffraction of derivatives (e.g., compound 8c ) reveals intermolecular hydrogen bonding and π-π stacking, critical for stabilizing enzyme interactions .
Q. How can contradictory data in biological activity be resolved?
Contradictions in IC₅₀ values or selectivity indices may arise from:
- Assay Variability : Differences in enzyme sources (e.g., ovine COX-1 vs. human recombinant COX-2) or incubation times .
- Structural Ambiguity : Impurities in synthesis intermediates (e.g., incomplete chlorination) can skew results. Purity must be confirmed via HPLC and elemental analysis .
- Cellular Context : Cytotoxicity in MDA-MB-435 cells may not translate to other lines (e.g., SKOV-3) due to P-glycoprotein efflux or βIII-tubulin resistance .
Q. What strategies improve the CNS penetration of thieno[2,3-d]pyrimidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
